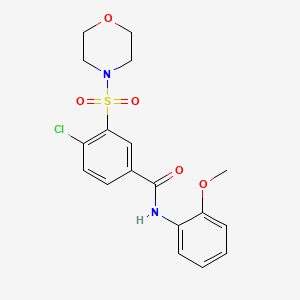
6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methoxyphenyl)-2-phenyl-4-pyrimidinamine
Vue d'ensemble
Description
6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methoxyphenyl)-2-phenyl-4-pyrimidinamine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as "compound X" in the scientific literature.
Mécanisme D'action
Compound X inhibits enzyme activity by binding to the active site of the enzyme. This binding prevents the enzyme from carrying out its normal function, leading to a disruption in cellular signaling pathways. The exact mechanism of action of compound X varies depending on the specific enzyme being targeted.
Biochemical and Physiological Effects:
The biochemical and physiological effects of compound X vary depending on the specific enzyme being targeted. However, in general, compound X has been shown to disrupt cellular signaling pathways and induce cell death in certain cell types. It has also been shown to have anti-inflammatory effects in some contexts.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using compound X in lab experiments is its potent inhibitory effects on enzymes. This makes it a valuable tool for studying cellular signaling pathways and the role of specific enzymes in these pathways. However, one limitation of using compound X is its potential toxicity. Careful dosing and monitoring are necessary to avoid unwanted side effects.
Orientations Futures
There are several potential future directions for research on compound X. One area of interest is the development of more selective inhibitors that target specific enzymes. This would allow for more precise manipulation of cellular signaling pathways. Another area of interest is the development of compounds that can be delivered to specific tissues or organs, allowing for targeted inhibition of enzymes in these locations. Finally, there is potential for the development of compounds that can be used in clinical settings, such as in the treatment of cancer or inflammatory diseases.
Applications De Recherche Scientifique
Compound X has been extensively studied for its potential applications in scientific research. It has been shown to have potent inhibitory effects on several enzymes, including kinase and phosphatase enzymes. These enzymes play critical roles in cellular signaling pathways, making compound X a valuable tool for studying these pathways.
Propriétés
IUPAC Name |
6-(3,5-dimethylpyrazol-1-yl)-N-(4-methoxyphenyl)-2-phenylpyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O/c1-15-13-16(2)27(26-15)21-14-20(23-18-9-11-19(28-3)12-10-18)24-22(25-21)17-7-5-4-6-8-17/h4-14H,1-3H3,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYMWIFZNZHXSLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=NC(=C2)NC3=CC=C(C=C3)OC)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3,5-dimethylpyrazol-1-yl)-N-(4-methoxyphenyl)-2-phenylpyrimidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(3-{[(2-methoxyphenyl)amino]sulfonyl}-4-methylbenzoyl)amino]benzoic acid](/img/structure/B3447508.png)
![3-{[4-methyl-3-(4-morpholinylsulfonyl)benzoyl]amino}benzoic acid](/img/structure/B3447513.png)
![4-bromo-3-{[(4-methoxyphenyl)amino]sulfonyl}benzoic acid](/img/structure/B3447528.png)
![ethyl 4-{[4-chloro-3-(4-morpholinylsulfonyl)benzoyl]amino}benzoate](/img/structure/B3447529.png)

![N-(3-acetylphenyl)-2-chloro-5-[(diethylamino)sulfonyl]benzamide](/img/structure/B3447535.png)

![3-[(3-{[(3-acetylphenyl)amino]sulfonyl}benzoyl)amino]benzoic acid](/img/structure/B3447548.png)
![3-{[(3-acetylphenyl)amino]sulfonyl}-4-bromobenzoic acid](/img/structure/B3447551.png)
![ethyl 4-({3-[(diethylamino)sulfonyl]benzoyl}amino)benzoate](/img/structure/B3447571.png)
![3-[(diethylamino)sulfonyl]-N-(2-methoxyphenyl)benzamide](/img/structure/B3447578.png)

![1-benzyl-4-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]piperazine](/img/structure/B3447606.png)
![5-[4-(6-bromo-4-phenyl-2-quinazolinyl)-1-piperazinyl]-5-oxopentanoic acid](/img/structure/B3447609.png)